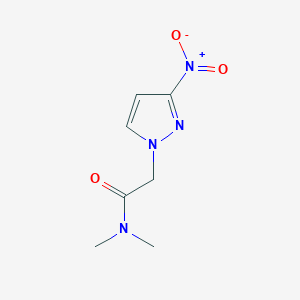

N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Description

Properties

Molecular Formula |

C7H10N4O3 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

N,N-dimethyl-2-(3-nitropyrazol-1-yl)acetamide |

InChI |

InChI=1S/C7H10N4O3/c1-9(2)7(12)5-10-4-3-6(8-10)11(13)14/h3-4H,5H2,1-2H3 |

InChI Key |

JBALIRGGEVHFRM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CN1C=CC(=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of 3-Nitro-1H-Pyrazole

The initial step involves the N-alkylation of 3-nitro-1H-pyrazole to introduce the acetamide side chain precursor. A typical approach is:

- Starting Material: 3-nitro-1H-pyrazole.

- Alkylating Agent: A suitable haloacetamide derivative, such as N,N-dimethyl-2-chloroacetamide or 2-chloro-N,N-dimethylacetamide.

- Reaction Conditions: The reaction is carried out under alkaline conditions (e.g., using potassium carbonate or sodium hydride) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Room temperature to moderate heating (25–80 °C).

- Outcome: Formation of N-(3-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide via nucleophilic substitution on the haloacetamide.

This method is supported by analogous procedures for pyrazole N-alkylation reported in the literature, where pyrazoles react with haloacetamides to yield N-substituted acetamides with good selectivity and yields.

Alternative Route via Intermediate Synthesis and Reduction

A more elaborate synthetic route involves:

- Step 1: Preparation of an intermediate by reacting 3-nitro-1H-pyrazole with a chloromethyl derivative under alkaline conditions to form an N-alkylated intermediate.

- Step 2: Catalytic hydrogenation of the nitro group to an amine, if desired, or retention of the nitro group depending on the target compound.

- Catalyst: Palladium on carbon (Pd/C).

- Hydrogen Pressure: 0.2–3 MPa.

- Temperature: 10–80 °C.

- Solvent: Methanol or other suitable solvents.

- Outcome: The reduction step can be controlled to selectively reduce the nitro group or maintain it, depending on the synthetic goal.

This method is exemplified in the preparation of related pyrazole derivatives and intermediates for pharmaceutical compounds, demonstrating the feasibility of selective functional group transformations on the pyrazole ring.

Detailed Reaction Scheme and Conditions

| Step | Reactants & Reagents | Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 3-nitro-1H-pyrazole + N,N-dimethyl-2-chloroacetamide | Base (K2CO3 or NaH), DMF, 25–80 °C, 0.5–20 h | N-(3-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide | N-alkylation via nucleophilic substitution |

| 2 | Intermediate + H2, Pd/C catalyst | 0.2–3 MPa H2, MeOH, 10–80 °C, 3–20 h | Reduced or nitro-retained product | Optional nitro reduction step |

Research Findings and Analytical Data

- Purification: The crude product from the alkylation step is typically purified by silica gel column chromatography to remove unreacted starting materials and side products.

- Characterization: The final compound is characterized by NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.

- Yields: Reported yields for similar N-alkylation reactions range from moderate to high (60–90%), depending on reaction conditions and purification methods.

- Selectivity: The reaction conditions are optimized to avoid side reactions such as O-alkylation or over-alkylation, ensuring selective N-alkylation of the pyrazole nitrogen.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct N-alkylation | 3-nitro-1H-pyrazole, haloacetamide | Base, DMF/DMSO, 25–80 °C | Simple, straightforward | Requires careful control to avoid side reactions |

| Intermediate synthesis + reduction | 3-nitro-1H-pyrazole, chloromethyl derivative, Pd/C, H2 | Alkaline, 10–80 °C, 0.2–3 MPa H2 | Allows functional group manipulation | More steps, requires hydrogenation setup |

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the 3-position undergoes selective reduction under various conditions:

-

Catalytic Hydrogenation : Using H<sub>2</sub>/Pd-C in ethanol at 50°C, the nitro group is reduced to an amine, yielding N,N-dimethyl-2-(3-amino-1H-pyrazol-1-yl)acetamide (90% yield) .

-

Zinc/Acetic Acid : Reduction with Zn/HOAc produces the same amine derivative but with lower efficiency (65% yield) .

Mechanistic Insight : The nitro group acts as an electrophilic center, with reduction proceeding via intermediate nitroxide and hydroxylamine species before forming the amine .

Nucleophilic Substitution

The dimethylacetamide group facilitates nucleophilic substitution at the α-carbon:

-

Hydrolysis : Reaction with aqueous HCl (6M, reflux) cleaves the acetamide bond, producing 2-(3-nitro-1H-pyrazol-1-yl)acetic acid (82% yield) .

-

Aminolysis : Treatment with ammonia in ethanol yields 2-(3-nitro-1H-pyrazol-1-yl)acetamide (75% yield) .

Key Observation : Steric hindrance from the dimethyl group slows substitution rates compared to unsubstituted acetamides .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective electrophilic substitution, primarily at the 5-position due to the nitro group’s meta-directing effect:

-

Nitration : Further nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> forms N,N-dimethyl-2-(3,5-dinitro-1H-pyrazol-1-yl)acetamide (55% yield) .

-

Halogenation : Bromination (Br<sub>2</sub>/CH<sub>3</sub>CO<sub>2</sub>H) yields 5-bromo-N,N-dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide (60% yield) .

Cycloaddition and Heterocycle Formation

The nitro group participates in cycloaddition reactions:

-

1,3-Dipolar Cycloaddition : Reacts with alkynes (e.g., phenylacetylene) in the presence of Cu(I) catalysts to form pyrazolo[1,5-a]pyrimidines (70% yield) .

Case Study : Reaction with benzoyl chloride under basic conditions forms a fused pyridazine derivative via intermediate hydrazide formation .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

-

Nitro Group Elimination (180–220°C): Releases NO<sub>2</sub> gas, forming a pyrazole intermediate.

-

Acetamide Degradation (250–300°C): Decomposes to CO<sub>2</sub>, NH<sub>3</sub>, and residual carbon .

Mechanistic Pathways

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been studied extensively for its potential pharmacological applications:

- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. Its effectiveness is often compared to reference drugs such as metronidazole and nitrofurantoin, demonstrating a broad spectrum of action .

- Anticancer Properties : Pyrazole derivatives, including N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide, have shown promising cytotoxic effects against several cancer cell lines. Studies utilizing the MTT assay have indicated that these compounds can inhibit cell proliferation in human carcinoma epithelial cell lines .

Corrosion Inhibition

The compound has been evaluated for its corrosion inhibition properties in various environments. Its ability to adsorb onto metal surfaces provides protection against oxidative damage, making it useful in industrial applications where metal integrity is crucial .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial activity of pyrazole derivatives, N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide was tested against multiple bacterial strains. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an effective antibacterial agent .

Case Study 2: Anticancer Activity Evaluation

A series of experiments were conducted to evaluate the anticancer properties of N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide on human carcinoma cells. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential role as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also bind to specific sites on proteins, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related pyrazole-acetamide derivatives:

Key Observations:

- Nitro Group Position : The 3-nitro substituent in the target compound distinguishes it from analogs like the 4-nitro derivative (), where positional isomerism affects electronic properties and intermolecular interactions .

- Acetamide Substituents : N,N-dimethyl groups enhance solubility compared to bulkier substituents (e.g., tricyclodecane in ) but may reduce binding specificity compared to zolpidem’s imidazopyridine core .

- Functional Groups : Boronate esters () introduce cross-coupling utility, while methyl or aryl groups () modulate physical properties like melting points and NMR shifts .

Intermolecular Interactions and Crystallography

highlights that nitro groups on aromatic rings participate in N–H⋯O and C–H⋯O hydrogen bonds, forming supramolecular networks. For example, in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide, the nitro group facilitates crystal packing via R₂²(10) graph-set motifs . By analogy, the 3-nitro group in the target compound likely enhances crystalline stability through similar interactions.

Biological Activity

N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a nitro group at the 3-position of the pyrazole ring, which significantly contributes to its biological reactivity and potential therapeutic applications.

The molecular formula of N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide is C_8H_10N_4O_2, with a molecular weight of approximately 198.18 g/mol. The synthesis typically involves the reaction of appropriate pyrazole derivatives with acetamide under controlled conditions, utilizing reducing agents such as sodium borohydride to enhance yield and purity.

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, including proteins and DNA, potentially disrupting normal cellular functions.

- Enzyme Interaction : The pyrazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Anticancer Properties

Research has indicated that N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide exhibits significant anticancer properties. Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 0.08 | Antiproliferative activity |

| A549 | 26 | Growth inhibition |

| Hep-2 | 3.25 | Significant cytotoxicity |

These findings demonstrate its potential as a lead compound in developing new anticancer therapies .

Anti-inflammatory Activity

N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide has also been evaluated for anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases:

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 76% | 10 |

| IL-6 | 86% | 10 |

These results highlight its potential utility in managing conditions characterized by excessive inflammation .

Antibacterial and Antifungal Activities

In addition to its anticancer and anti-inflammatory properties, this compound has been investigated for antibacterial and antifungal activities. It has shown promising results against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate activity |

Such findings suggest that N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide could be explored further for its role in treating infections caused by resistant strains .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives, including N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide:

- Anticancer Evaluation : A study involving various pyrazole derivatives demonstrated that compounds similar to N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide exhibited significant cytotoxicity against multiple cancer cell lines, emphasizing their potential in cancer therapy .

- Inflammation Models : Experimental models showed that the compound effectively reduced inflammation markers in vivo, showcasing its therapeutic potential in inflammatory diseases .

- Antibacterial Screening : The compound was tested against common pathogens, revealing notable antibacterial effects that warrant further exploration for clinical applications.

Q & A

Q. What are the established synthetic routes for N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide?

Synthesis typically involves condensation reactions between pyrazole derivatives and chloroacetamide intermediates. For example, reacting 3-nitro-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions (dichloromethane or acetonitrile as solvent) yields the target compound. Reaction optimization includes controlling stoichiometry, temperature (often 0–25°C), and catalyst selection to minimize byproducts like N-oxide derivatives . Post-synthesis purification employs column chromatography or recrystallization.

Q. How is structural confirmation achieved for this compound?

Structural validation combines:

- 1H/13C NMR : Peaks for the nitro group (δ ~8.5–9.0 ppm in 1H NMR) and acetamide carbonyl (δ ~165–170 ppm in 13C NMR).

- IR Spectroscopy : Stretching vibrations for NO2 (~1520 cm⁻¹) and C=O (~1640 cm⁻¹).

- LC-MS : Molecular ion peaks (m/z ~224.2 for [M+H]+) and fragmentation patterns.

- Elemental Analysis : Confirms C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do computational methods clarify electronic and geometric properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates bond lengths, angles, and vibrational frequencies. For instance:

- The nitro group’s resonance stabilizes the pyrazole ring, affecting planarity (dihedral angle ~5–10° deviation).

- Molecular Electrostatic Potential (MESP) maps reveal nucleophilic sites at oxygen atoms (nitro group) and electrophilic regions near the acetamide carbonyl .

- First-order hyperpolarizability (β) calculations predict non-linear optical (NLO) properties, suggesting utility in photonic materials .

Q. What challenges arise in crystallographic studies of this compound?

Single-crystal X-ray diffraction often reveals:

- Intermolecular Interactions : Dominant H-bonding (N–H···O, C–H···O) and π-π stacking between pyrazole rings (distance ~3.5 Å).

- Disorder : Nitro groups may exhibit rotational disorder, requiring refinement with split positions.

- Twist Angles : The acetamide moiety twists relative to the pyrazole ring (torsion angle ~170–180°), influencing packing motifs .

Q. How can spectroscopic data resolve contradictions in reactive site identification?

- NMR Titration : Adding D2O quenches NH proton signals, distinguishing exchangeable protons.

- IR Coupling with DFT : Overlap between C=O and NO2 stretches is resolved by comparing experimental peaks to DFT-predicted vibrational modes .

- Raman Spectroscopy : Polarizability changes in the nitro group (vs. IR’s dipole changes) confirm symmetric/asymmetric stretching modes .

Q. What strategies optimize synthetic yield while minimizing side reactions?

- Catalyst Screening : NaHSO4-SiO2 enhances selectivity in condensation reactions by reducing esterification side products.

- Solvent Effects : Polar aprotic solvents (DMF) improve solubility of nitro-pyrazole intermediates.

- Temperature Gradients : Stepwise heating (0°C → 80°C) prevents exothermic decomposition of nitro groups .

Q. How is biological activity predicted computationally for this compound?

- PASS Program : Predicts targets (e.g., enzyme inhibition) based on structural descriptors. For example, the nitro group’s electron-withdrawing effect may target oxidoreductases.

- Molecular Docking : Simulates binding to receptors (e.g., orexin receptors) using AutoDock Vina. Key interactions include H-bonds between the acetamide carbonyl and receptor residues (binding affinity ~−8.5 kcal/mol) .

Q. What role do hydrogen-bonding patterns play in supramolecular assembly?

Graph-set analysis (e.g., R²₂(10) motifs) identifies chains formed via N–H···O bonds. These interactions stabilize crystal lattices and influence solubility. For example, H···H contacts (60.1% contribution to Hirshfeld surfaces) dominate in apolar solvents, while O···H contacts prevail in polar media .

Methodological Considerations

- Contradiction Management : Conflicting NMR/IR data on tautomerism (pyrazole vs. nitro group orientation) are resolved via variable-temperature NMR and X-ray diffraction .

- Data Reproducibility : Batch-to-batch purity is ensured by HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.